

Tead-IN-9: A Technical Guide to its Discovery and Initial Characterization

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Compound of Interest

Compound Name: Tead-IN-9

Cat. No.: B12366959

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Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various human cancers. Its downstream effectors, the transcriptional co-activators YAP and TAZ, exert their oncogenic functions primarily through interaction with the TEAD family of transcription factors (TEAD1-4). This interaction represents a key node for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and initial characterization of **Tead-IN-9**, a small molecule inhibitor of TEAD1. **Tead-IN-9** targets the palmitoyl pocket of TEAD, thereby disrupting the YAP-TEAD interaction and subsequent transcriptional activity. This guide details its biochemical properties and provides the experimental protocols for its characterization, serving as a resource for researchers in the field of oncology and drug discovery.

Introduction: The Hippo-YAP/TAZ-TEAD Signaling Axis

The Hippo signaling pathway is an evolutionarily conserved cascade that plays a pivotal role in controlling cell proliferation, apoptosis, and stem cell self-renewal.[1] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[2] When the Hippo pathway is active (or "On"), LATS1/2 kinases phosphorylate the transcriptional co-activators YAP (Yes-

associated protein) and its paralog TAZ.[2] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[2]

In the context of many cancers, the Hippo pathway is inactivated (or "Off"), leading to the dephosphorylation and nuclear translocation of YAP and TAZ.[1] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors to drive the expression of a wide array of genes that promote cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[1][3] Given that aberrant activation of the YAP/TAZ-TEAD axis is a common feature in numerous malignancies and contributes to therapeutic resistance, directly targeting this transcriptional complex has emerged as a promising strategy in cancer therapy.[1][2]

Discovery of Tead-IN-9

Tead-IN-9 (also referred to as compound 17 in initial disclosures) was identified as a potent inhibitor of the TEAD1 transcription factor.[2] While the specific discovery paradigm has not been detailed in peer-reviewed literature, it is typical for such compounds to be identified through high-throughput screening (HTS) campaigns designed to find small molecules that disrupt the protein-protein interaction (PPI) between YAP and TEAD. An alternative and increasingly common approach is structure-based drug design, leveraging the known crystal structure of TEAD to identify compounds that bind to critical pockets.

Tead-IN-9 was characterized as targeting a unique regulatory site on TEAD, the palmitoyl-binding pocket. TEAD transcription factors undergo auto-palmitoylation on a conserved cysteine residue, a post-translational modification essential for their stability and interaction with YAP.[2] Small molecules that occupy this lipid-binding pocket can allosterically inhibit the YAP-TEAD interaction and block the transcriptional function of the complex.

Biochemical and Biophysical Characterization

The primary in vitro characterization of **Tead-IN-9** involved determining its potency in inhibiting TEAD1. The half-maximal inhibitory concentration (IC₅₀) was established using biochemical assays.

Compound	Target	Assay Type	IC50 (μM)
Tead-IN-9	TEAD1	Biochemical Assay	0.29[2]

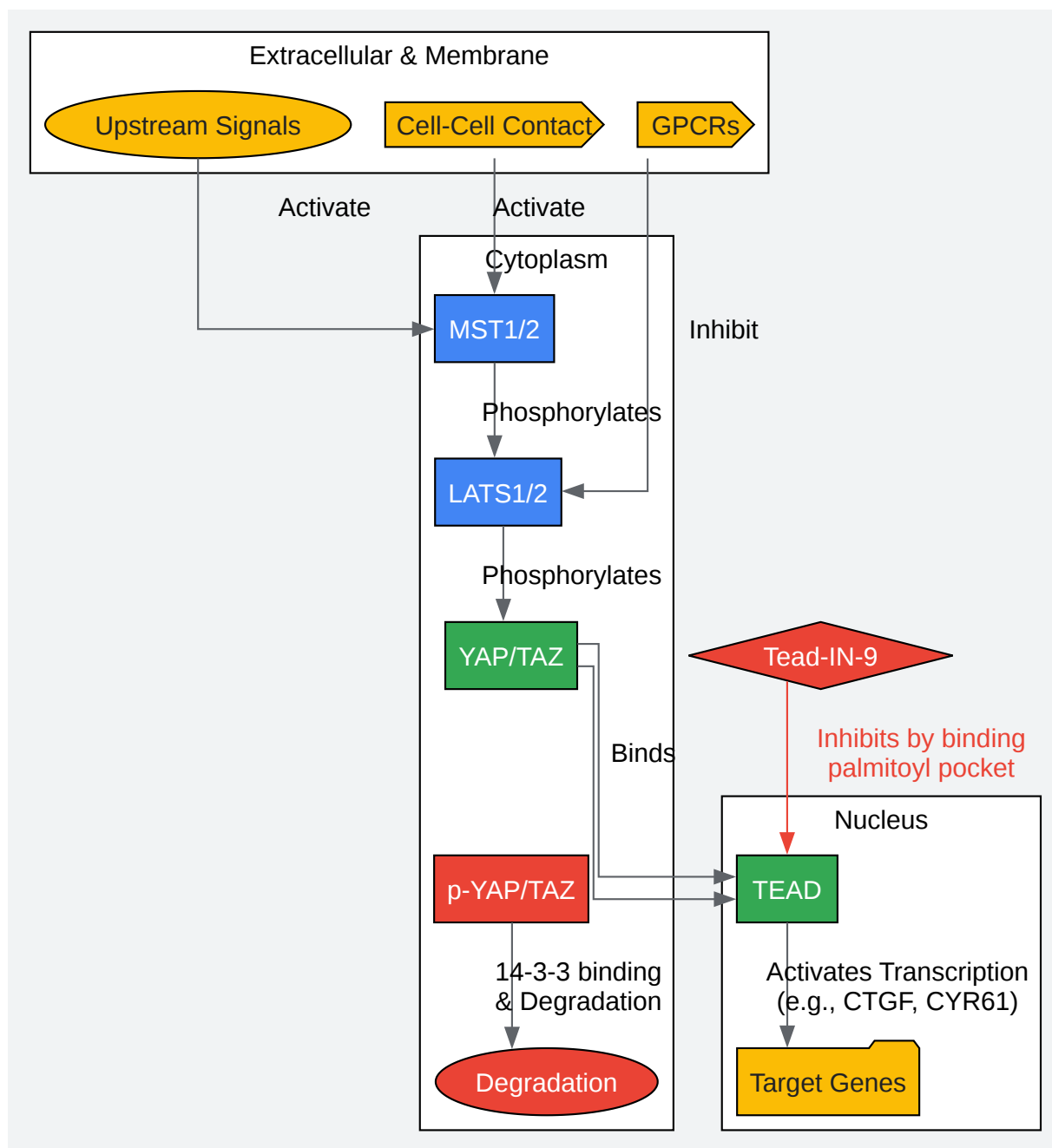
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biochemical process by 50%. It is dependent on assay conditions. The dissociation constant (Kd), which reflects the intrinsic binding affinity between the compound and its target, has not been publicly reported for **Tead-IN-9**.

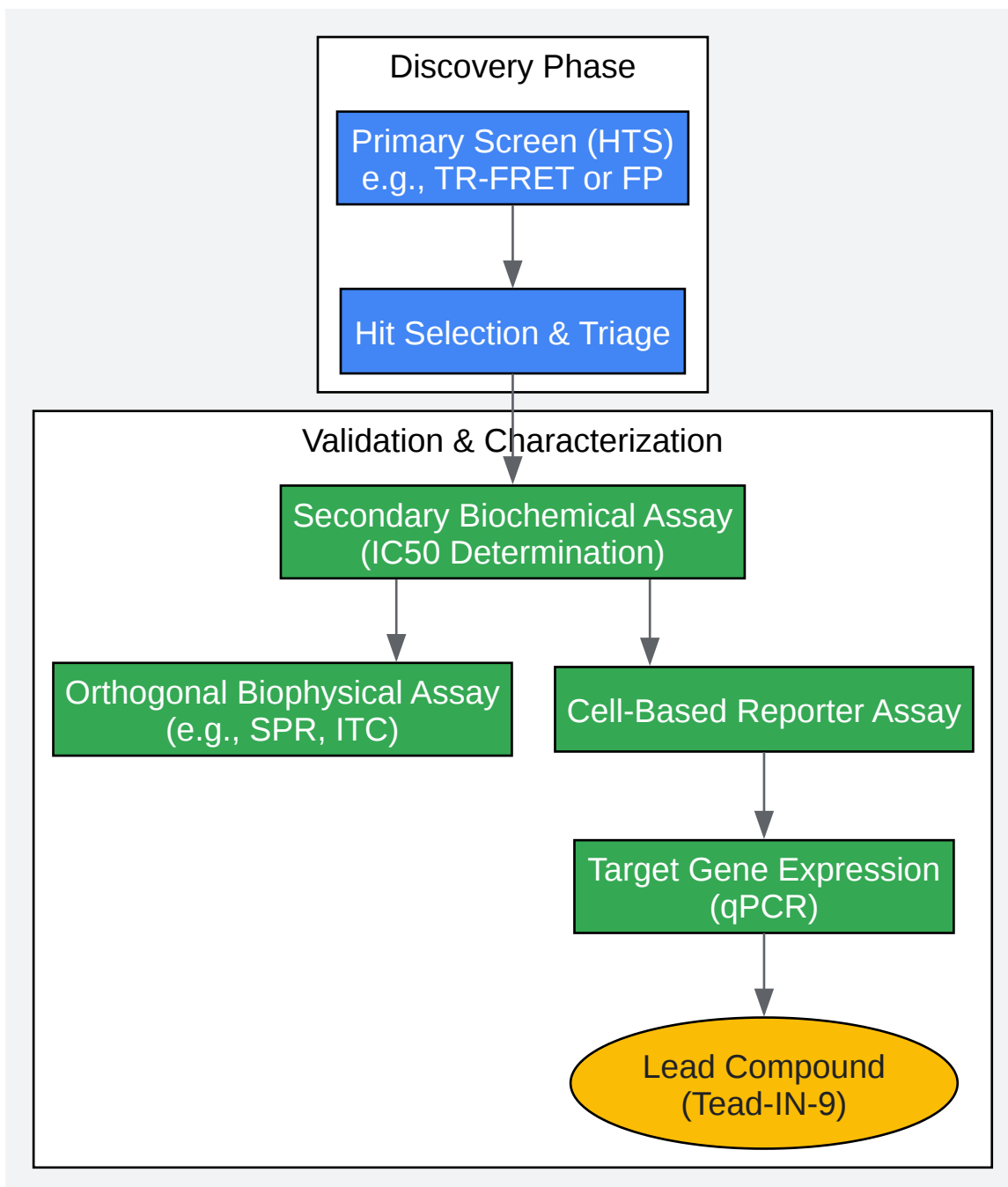
Mechanism of Action

Tead-IN-9 functions by targeting the conserved palmitoyl pocket on the TEAD protein.[2] By occupying this pocket, it effectively prevents the binding of YAP, thereby blocking the formation of the active transcriptional complex and inhibiting the expression of downstream target genes. [2] This allosteric mechanism of inhibition is a promising strategy as the large, flat surface of the primary YAP-TEAD protein-protein interface has proven difficult to target with small molecules.

Mandatory Visualizations

Hippo Signaling Pathway





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